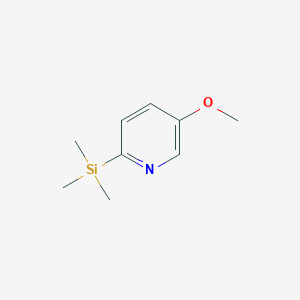

5-Methoxy-2-(trimethylsilyl)pyridine

Description

5-Methoxy-2-(trimethylsilyl)pyridine (CAS: 139585-64-1) is a pyridine derivative with a methoxy group at the 5-position and a trimethylsilyl (TMS) group at the 2-position. Its molecular formula is C₉H₁₅NOSi, with a molecular weight of 181.307 g/mol . The TMS group is a bulky, lipophilic substituent that influences electronic and steric properties, making this compound valuable in organic synthesis, particularly in reactions requiring regioselectivity or protection strategies. It is commercially available through suppliers like Suzhou Rovathin and Shanghai Danfan Network Science & Technology .

Properties

CAS No. |

139585-64-1 |

|---|---|

Molecular Formula |

C9H15NOSi |

Molecular Weight |

181.31 g/mol |

IUPAC Name |

(5-methoxypyridin-2-yl)-trimethylsilane |

InChI |

InChI=1S/C9H15NOSi/c1-11-8-5-6-9(10-7-8)12(2,3)4/h5-7H,1-4H3 |

InChI Key |

SBMIKLWDMYSMSH-UHFFFAOYSA-N |

SMILES |

COC1=CN=C(C=C1)[Si](C)(C)C |

Canonical SMILES |

COC1=CN=C(C=C1)[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Trimethylsilyl vs. Trifluoromethyl Groups

- 5-Methoxy-2-(trifluoromethyl)pyridine (CAS: 216766-13-1) replaces the TMS group with a trifluoromethyl (CF₃) group. The CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring and directing electrophilic substitutions to specific positions. Its molecular weight is 177.13 g/mol , slightly lower than the TMS analog due to the lighter fluorine atoms .

- Key Contrast : The TMS group is electron-donating via σ-π conjugation, while CF₃ is electron-withdrawing. This difference significantly alters reactivity; for example, TMS derivatives are more prone to desilylation under acidic conditions, whereas CF₃ groups enhance stability toward nucleophiles .

Trimethylsilyl vs. Piperidinyl Groups

- 5-Methoxy-2-(piperidin-1-yl)pyridine (MW: 232.18 g/mol) substitutes TMS with a piperidine ring. The piperidinyl group is a strong electron donor, increasing the basicity of the pyridine nitrogen. This compound was synthesized via nucleophilic aromatic substitution with an 81% yield .

- Key Contrast : Piperidine introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic TMS group.

Structural Analogs with Halogen and Bulkier Silyl Groups

5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine

- This derivative introduces a bromine atom at the 3-position, increasing molecular weight (MW: ~285 g/mol , estimated) and enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The bromine atom adds steric bulk and electronic deactivation at the 3-position .

2,3-Dimethoxy-5-(trimethylsilyl)pyridine

- Additional methoxy groups enhance electron density on the ring and solubility in aqueous media. The steric hindrance from two methoxy groups may reduce reactivity at adjacent positions compared to the monosubstituted TMS analog .

Physicochemical Properties

Lipophilicity

- The TMS group in 5-Methoxy-2-(trimethylsilyl)pyridine contributes to high lipophilicity (logP > 2), favoring membrane permeability in drug design. In contrast, the CF₃ group in 5-Methoxy-2-(trifluoromethyl)pyridine increases polarity slightly, reducing logP (~1.5–2.0) .

- Piperidine-containing analogs exhibit lower logP due to their basic nitrogen, which can protonate at physiological pH, increasing water solubility .

Molecular Weight and Stability

TMS derivatives generally have higher molecular weights than CF₃ or methoxy-only analogs. For example:

Compound Molecular Weight (g/mol) 5-Methoxy-2-(trimethylsilyl)pyridine 181.31 5-Methoxy-2-(trifluoromethyl)pyridine 177.13 5-Methoxy-2-(piperidin-1-yl)pyridine 232.18

Preparation Methods

Lithiation-Silylation Strategy

The direct introduction of a trimethylsilyl (TMS) group at position 2 of 5-methoxypyridine derivatives is achieved via directed ortho-metallation. Starting with 5-methoxy-2-bromopyridine, lithiation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stable aryllithium intermediate. Quenching with trimethylsilyl chloride (TMSCl) yields the target compound with 65–72% efficiency. Notably, the methoxy group at position 5 enhances electron density at position 2, facilitating selective metallation.

Optimization Considerations:

-

Temperature Control : Reactions below −70°C minimize side reactions such as ring-opening.

-

Solvent Effects : THF outperforms ethers due to superior solvation of lithium intermediates.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Silyl Boronic Esters

Palladium-catalyzed coupling between 5-methoxy-2-boronic acid pinacol ester and trimethylsilyl halides offers a scalable route. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane at 80°C, this method achieves 78–85% yield. The boronic ester intermediate is synthesized from 5-bromo-2-methoxypyridine via Miyaura borylation, avoiding isolation to streamline the process.

Key Reaction Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | Maximizes turnover |

| Base | K₂CO₃ | Enhances coupling efficiency |

| Solvent | Dioxane | Improves solubility |

Stille Coupling with Trimethylstannyl Reagents

Alternative coupling using 2-trimethylstannyl-5-methoxypyridine and TMSCl in the presence of CuI (10 mol%) and Pd(OAc)₂ (5 mol%) achieves 70% yield. However, stoichiometric tin waste limits industrial applicability.

Sequential Functionalization Strategies

One-Pot Tandem Reactions

A patent-described method employs a one-pot protocol:

-

Miyaura borylation of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron (1.3:1 ratio) in DMF/K₂CO₃.

-

In situ Suzuki coupling with 2-chloropyridine at 25°C.

This approach avoids intermediate purification, achieving 68% yield with 95% purity.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity, with retention time at 6.7 min.

Industrial-Scale Production Challenges

Catalyst Cost and Recovery

Palladium catalysts contribute to 40% of raw material costs. Implementing immobilized Pd nanoparticles on silica reduces expenses by enabling reuse for 5–7 cycles.

Purification Difficulties

The hydrophobic TMS group complicates silica gel chromatography. Switching to reverse-phase HPLC with methanol/water gradients improves resolution.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 5-Methoxy-2-(trimethylsilyl)pyridine, and what are their key experimental considerations?

- Answer : A common approach involves silylation of a pre-functionalized pyridine precursor. For example, trimethylsilyl groups can be introduced via nucleophilic substitution or metal-mediated coupling (e.g., using Grignard reagents or palladium catalysts). Reaction conditions must avoid hydrolysis of the silyl group; anhydrous solvents (e.g., THF) and inert atmospheres are critical. Characterization via should confirm the absence of residual protons near the silyl group (δ 0.1–0.3 ppm) and methoxy group (δ ~3.8 ppm). Compare with analogous syntheses of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine, where regioselectivity depends on protecting group strategies .

Q. How can the lipophilicity (logP/logD) of 5-Methoxy-2-(trimethylsilyl)pyridine be experimentally determined, and why is pH critical?

- Answer : The trimethylsilyl group increases lipophilicity, but ionization at varying pH affects partitioning. Use shake-flask or HPLC methods to measure logD at physiologically relevant pH (e.g., 7.4). For logP (neutral species), ensure the compound is unionized by adjusting pH >12, as demonstrated for structurally similar 5-Methoxy-2-(1-piperidin-4-ylpropyl)pyridine . Validate results with computational tools (e.g., ACD/Labs) to resolve discrepancies.

Q. What analytical techniques are recommended for purity assessment of this compound?

- Answer : Combine HPLC (C18 column, UV detection at 254 nm) with integration. For trace impurities, GC-MS or LC-MS is advised. Cross-reference retention times with analogs like 5-Chloro-2-methoxy-4-methyl-3-nitro-pyridine, where 95% purity was confirmed via HPLC with a defined mobile phase (e.g., acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of 5-Methoxy-2-(trimethylsilyl)pyridine in cross-coupling reactions compared to halogenated analogs?

- Answer : The trimethylsilyl group acts as a directing/blocking group in metal-catalyzed reactions. For example, in Negishi cross-coupling, it may enhance regioselectivity by steric hindrance, unlike bromo substituents (e.g., 6-Bromo-2-picoline, which facilitates Pd-catalyzed couplings). However, silyl groups require careful optimization of catalysts (e.g., Pd(PPh)) to prevent cleavage . Contrast with trifluoromethyl analogs, where electronic effects dominate .

Q. What strategies resolve contradictions in reported yields for silylated pyridine derivatives?

- Answer : Variability often arises from moisture sensitivity or competing side reactions. For example, in the synthesis of 5-Amino-2-methoxypyridine (via nitro reduction), yields improved from 70% to >90% by controlling iron powder particle size and acetic acid stoichiometry . Apply DOE (Design of Experiments) to optimize parameters like temperature, reagent equivalents, and reaction time.

Q. How do substituent electronic effects (methoxy vs. silyl) impact the compound’s stability under acidic/basic conditions?

- Answer : The methoxy group is electron-donating, stabilizing the pyridine ring, while the silyl group is hydrolytically labile. Under acidic conditions (pH <3), the silyl group may cleave, forming silanol byproducts. In contrast, basic conditions (pH >10) preserve the silyl moiety but may deprotonate the pyridine nitrogen, altering reactivity. Stability studies using in buffered solutions are recommended .

Q. What role does 5-Methoxy-2-(trimethylsilyl)pyridine play in constructing heterocyclic frameworks for pharmaceutical intermediates?

- Answer : Its dual functionality (methoxy for hydrogen bonding, silyl for steric modulation) makes it valuable in synthesizing kinase inhibitors or antiviral agents. For instance, analogs like 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide were used to study SAR (Structure-Activity Relationships) by varying substituents on the phenyl ring .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture during silylation.

- Data Validation : Cross-check experimental logD values with computational predictions to identify anomalies .

- Safety : Trimethylsilyl compounds may release silicones upon decomposition; handle with inert-gas-purged gloveboxes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.